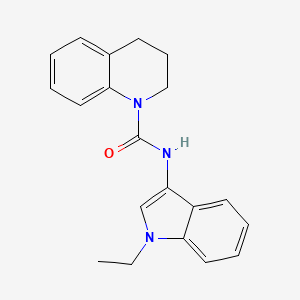

N-(1-乙基-1H-吲哚-3-基)-3,4-二氢喹啉-1(2H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, also known as EIQC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EIQC is a synthetic compound that belongs to the class of indole derivatives and has been synthesized using different methods.

科学研究应用

神经药理学中的变构调节

N-(1-乙基-1H-吲哚-3-基)-3,4-二氢喹啉-1(2H)-甲酰胺衍生物已被探索其在神经药理学中的作用,特别是作为神经递质受体的变构调节剂。例如,对多巴胺 D2 受体的一项研究发现某些衍生物表现出变构药理学。这意味着这些化合物可以通过调节神经递质活性在神经系统疾病的研究和治疗中具有价值 (Mistry 等人,2015)。

药物应用的合成

这些化合物在药物合成中也很重要。一项研究概述了一种制备无定形肽类糖尿病药物的过程,表明这些化合物在药物开发和制造中的作用 (Sawai 等人,2010)。这凸显了它们在创造新的治疗剂方面的潜力。

太阳能转换

有趣的是,N-(1-乙基-1H-吲哚-3-基)-3,4-二氢喹啉-1(2H)-甲酰胺的衍生物已被用于提高染料敏化太阳能电池的光电转换效率。该领域的研究表明,这些化合物可以增强太阳能的吸收和转换,为可再生能源技术的发展做出贡献 (Wu 等人,2009)。

抗病毒研究

这些化合物已被合成并评估其抗病毒特性。对各种衍生物进行的研究调查了它们对甲型流感病毒等病毒的有效性,为病毒感染的潜在新疗法提供了见解 (Ivashchenko 等人,2014)。

抗癌剂的开发

还对杂环甲酰胺的合成和评估进行了研究,包括 N-(1-乙基-1H-吲哚-3-基)-3,4-二氢喹啉-1(2H)-甲酰胺的衍生物,作为潜在的抗癌剂。这些研究为癌症治疗新治疗方案的开发提供了宝贵的见解 (Matiadis 等人,2013)。

作用机制

Mode of Action

It is known that indole derivatives, which are part of the compound’s structure, can have diverse pharmacological properties, including anti-inflammatory effects . These effects are often achieved by inhibiting enzymes such as cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Biochemical Pathways

It is known that the inhibition of cox enzymes can disrupt the conversion of arachidonic acid to prostaglandin g, which is the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in various physiological responses, including inflammation and pain sensation .

Result of Action

Based on the known effects of indole derivatives and cox inhibitors, it can be hypothesized that this compound may have anti-inflammatory effects .

属性

IUPAC Name |

N-(1-ethylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-22-14-17(16-10-4-6-12-19(16)22)21-20(24)23-13-7-9-15-8-3-5-11-18(15)23/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWTDMSBBFVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate](/img/structure/B2476037.png)

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)

![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)

![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)

![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)

![N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2476055.png)